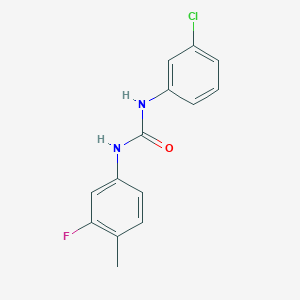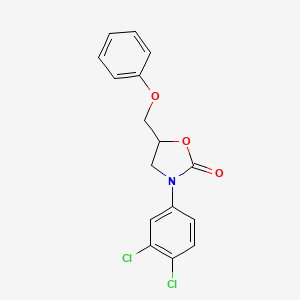
N-(3-chlorophenyl)-N'-(3-fluoro-4-methylphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MMV000911 is a chemical compound that has been investigated for its potential as an anti-malarial agent. Specifically, it targets the sporozoite stage of the malaria parasite (Plasmodium) life cycle. Sporozoites are the infectious form of the parasite transmitted to humans through mosquito bites. Their migration through the skin is a critical step in establishing infection.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Unfortunately, specific synthetic routes for MMV000911 are not widely documented in the available literature. it belongs to the N,N’-diarylurea backbone family, which suggests a synthetic approach involving urea derivatives. Further research would be needed to uncover detailed synthetic methods.
Industrial Production Methods: As of now, there is no established industrial-scale production method for MMV000911. Its development primarily occurs within research laboratories.
Análisis De Reacciones Químicas
Types of Reactions: While precise information on MMV000911’s reactivity is limited, similar compounds within its structural family undergo various reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties.
Common Reagents and Conditions: Common reagents used in the synthesis of related N,N’-diarylurea compounds include amines, isocyanates, and metal catalysts. Reaction conditions typically involve organic solvents and elevated temperatures.
Major Products: The major products resulting from these reactions would be derivatives of MMV000911, each potentially possessing distinct biological activities.
Aplicaciones Científicas De Investigación
MMV000911’s applications extend beyond malaria research:
Chemistry: It serves as a model compound for understanding urea-based drug design.
Biology: Researchers study its effects on sporozoite motility and invasion.
Medicine: Although not yet a clinical drug, it holds promise for malaria prophylaxis.
Industry: Its unique structure may inspire novel drug development.
Mecanismo De Acción
The exact mechanism by which MMV000911 exerts its effects remains an active area of investigation. It likely interferes with sporozoite motility, preventing their successful migration from the skin to the liver. Molecular targets and pathways involved require further elucidation.
Comparación Con Compuestos Similares
MMV000911 shares structural features with other N,N’-diarylurea compounds, such as MMV001318. MMV665953 and MMV665852 have demonstrated potency against sporozoites, while MMV000911 did not exhibit noticeable activity . The preservation of specific functional groups (meta/para halides) may contribute to their efficacy.
Propiedades
IUPAC Name |
1-(3-chlorophenyl)-3-(3-fluoro-4-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFN2O/c1-9-5-6-12(8-13(9)16)18-14(19)17-11-4-2-3-10(15)7-11/h2-8H,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWIRVJIYXZLKBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=CC(=CC=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80367305 |
Source


|
| Record name | 1-(3-chlorophenyl)-3-(3-fluoro-4-methylphenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80367305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5636-59-9 |
Source


|
| Record name | 1-(3-chlorophenyl)-3-(3-fluoro-4-methylphenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80367305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(tert-butylthio)ethyl]-4-methylbenzamide](/img/structure/B5140450.png)
![diethyl N-(4-{[(2,5-dioxo-1-pyrrolidinyl)methyl]amino}benzoyl)glutamate](/img/structure/B5140451.png)

![2-[2-(isopropylthio)-1,3-benzothiazol-6-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5140458.png)
![tetrahydro-2-furanylmethyl 6-{[(4-methylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate](/img/structure/B5140463.png)

![3-({4-[2-cyano-3-(methylamino)-3-oxo-1-propen-1-yl]phenoxy}methyl)benzoic acid](/img/structure/B5140477.png)
![1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-[(5-isobutyl-2-thienyl)methyl]methanamine](/img/structure/B5140488.png)
![2-[(5-methyl-3-isoxazolyl)amino]-2-oxoethyl N-benzoylmethioninate](/img/structure/B5140506.png)
![1,3-dimethyl-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5140512.png)

![3-(2-fluorophenyl)-5-[3-(2-methoxyphenyl)propanoyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5140520.png)
![2-bromo-4-[(2-ethyl-1-piperidinyl)methyl]-6-methoxyphenol](/img/structure/B5140535.png)
![4-bromo-2-chloro-1-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B5140538.png)